Product packaging for Aleglitazar(Cat. No.:CAS No. 475479-24-4)

Aleglitazar

Cat. No.: B3328504
CAS No.: 475479-24-4
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aleglitazar is a balanced dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist developed for its potential to simultaneously improve lipid profiles and glucose homeostasis . As an investigational compound, it provides a powerful research tool for studying the PPAR signaling pathway and its role in metabolic diseases. Its mechanism of action involves binding to and activating both PPARα and PPARγ nuclear receptors . Activation of PPARγ enhances insulin sensitivity and improves glycemic control, while activation of PPARα modulates lipid metabolism, leading to reduced triglycerides and increased HDL-cholesterol . Preclinical and clinical studies have demonstrated that this compound can improve whole-body insulin sensitivity, reduce HbA1c, and favorably alter lipid levels . In vitro research suggests this compound may protect cardiomyocytes against hyperglycemia-induced apoptosis through the combined activation of both PPARα and PPARγ, highlighting its value in basic cardiovascular metabolism research . It is important to note that the clinical development of this compound for the treatment of type 2 diabetes was terminated following a phase III trial (ALECARDIO) which indicated a lack of efficacy for reducing cardiovascular events and an increased incidence of side effects, including heart failure and renal dysfunction . Consequently, this compound is not approved for therapeutic use in any country. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO5S B3328504 Aleglitazar CAS No. 475479-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870357
Record name 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475479-24-4
Record name 2-Methoxy-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzo[b]thiophen-7-yl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Design and Synthesis Research

Rational Drug Design Principles Applied to Aleglitazar (B1664505)

The development of this compound was rooted in the principles of rational drug design, a process that relies on the knowledge of a biological target to create a molecule that can interact with it to produce a desired therapeutic effect. drugbank.com The goal was to create a balanced dual agonist, meaning it would activate both PPARα and PPARγ to a similar extent. nih.govekb.eg This balanced activity was sought to combine the beneficial effects of PPARα activation on lipid levels with the glucose-lowering effects of PPARγ activation. drugbank.com

Early-Stage Design Strategies for PPAR Ligands

The design of dual PPAR agonists like this compound built upon the established understanding of the structural requirements for potent and selective PPAR ligands. A typical PPAR agonist possesses a simplified topology consisting of an acidic head group, a central aromatic core, and a cyclic tail, all connected by linkers. researchgate.net

For this compound, the design strategy involved a careful selection of these components:

Acidic Head: An α-alkoxy-β-arylpropionic acid moiety was chosen as the acidic "warhead." This type of acidic group is a strong hydrogen bond acceptor, a feature considered essential for potent agonism. researchgate.net

Aromatic Center: Instead of a simple phenyl ring, which was observed not to fit optimally within the receptor's cavity, a bicyclic benzothiophene (B83047) core was selected. This choice was influenced by previous successful PPARγ agonists that incorporated such structures. researchgate.net

Cyclic Tail: An aryloxazole moiety was incorporated as the cyclic tail. This feature was present in numerous well-established PPAR ligands, such as Farglitazar and Muraglitazar (B1676866), demonstrating its suitability for receptor binding. researchgate.net

Computational Approaches in this compound Scaffold Development

Computational chemistry played a significant role in the refinement of the this compound scaffold. Techniques such as "core hopping" and "glide docking" are powerful tools in modern drug design. plos.org Core hopping allows for the rapid in-silico replacement of a central molecular scaffold with other chemical motifs to explore new chemical space and improve properties. plos.org Glide docking is a computational method used to predict the binding orientation and affinity of a ligand to its target receptor. plos.org

In the broader context of dual PPAR agonist design, these computational approaches aid in:

Predicting Binding Modes: Simulating how different molecular scaffolds will fit into the Y-shaped ligand-binding pocket of the PPAR receptors. plos.org

Optimizing Interactions: Identifying key hydrophobic and polar interactions between the ligand and the amino acid residues of the receptor's binding site. plos.org

Balancing Potency: Fine-tuning the structure to achieve the desired balance of activity between the PPARα and PPARγ subtypes. plos.org

Chemical Synthesis Methodologies

The synthesis of this compound involves a multi-step process designed to construct the molecule with the correct connectivity and stereochemistry.

Key Synthetic Routes to this compound

A key publication outlines a convergent synthetic route to this compound and related α-alkoxy-β-arylpropionic acids. researchgate.net The synthesis can be conceptually broken down into the preparation of key intermediates and their subsequent coupling.

A plausible synthetic approach, based on published methods for similar compounds, would involve: researchgate.net

Synthesis of the Aryl-Oxazole Tail: The synthesis typically starts with the preparation of the 5-methyl-2-phenyl-1,3-oxazole-4-yl)ethanol intermediate. This can be achieved through a multi-step sequence starting from benzaldehyde (B42025) and butane-2,3-dione mono-oxime, followed by elongation and reduction steps. researchgate.net

Preparation of the Benzothiophene Core: A suitable 4-hydroxy-1-benzothiophene-7-carbaldehyde derivative serves as the central scaffold.

Coupling and Elaboration: The aryloxazole tail is coupled to the benzothiophene core, often via a Mitsunobu reaction to form an ether linkage. The aldehyde on the benzothiophene is then elaborated to the α-alkoxy-β-arylpropionic acid side chain. This can be achieved through an aldol (B89426) condensation with the enolate of an α-alkoxy ester, followed by further transformations. researchgate.net

Final Deprotection: The final step is typically the hydrolysis of the ester to yield the carboxylic acid of this compound. researchgate.net

Stereochemical Considerations in this compound Synthesis

This compound is a single enantiomer, specifically the (S)-isomer. nih.gov The stereochemistry at the α-carbon of the propionic acid side chain is crucial for its biological activity. Achieving the desired stereochemistry can be accomplished through several strategies in organic synthesis:

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

Asymmetric Synthesis: Employing a stereoselective reaction to introduce the chiral center. This could involve the use of a chiral auxiliary or a chiral catalyst during the aldol condensation step to favor the formation of the (S)-enantiomer.

The specific method used for the large-scale synthesis of this compound would be chosen based on efficiency, cost-effectiveness, and the ability to consistently produce the desired enantiomer with high purity.

Structural Elucidation and Characterization for Ligand-Receptor Interactions

The precise three-dimensional structure of this compound and its interaction with the PPARα and PPARγ receptors have been elucidated using advanced analytical techniques.

X-ray crystallography has been instrumental in revealing the binding mode of this compound to the ligand-binding domains of both PPARα and PPARγ. nih.govresearchgate.netresearchgate.net These studies have provided a detailed picture of the key interactions at the molecular level.

Key findings from these structural studies include:

Binding Conformation: The X-ray crystal structures show how this compound adopts a specific conformation within the Y-shaped binding pocket of each receptor. researchgate.net

Hydrogen Bonding: The carboxylic acid head group of this compound forms crucial hydrogen bonds with specific amino acid residues in the binding pocket, which is a hallmark of PPAR agonists. researchgate.net

Hydrophobic Interactions: The benzothiophene core and the aryloxazole tail engage in extensive hydrophobic interactions with the nonpolar residues lining the binding cavity of the receptors. researchgate.netplos.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. While detailed NMR characterization data for the final this compound compound is not extensively published in the primary literature, it is a standard technique used to confirm the structure of synthetic intermediates and the final product. In related research, NMR has also been used to assess the effect of this compound on the size of plasma lipid particles. ahajournals.org

The structural data obtained from these techniques are vital for understanding the structure-activity relationship (SAR) of this compound and for guiding the design of future PPAR agonists with improved properties.

X-ray Crystallography Studies of this compound-Receptor Complexes

The molecular basis for the dual agonism of this compound on Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has been elucidated through X-ray crystallography studies. These studies have provided high-resolution three-dimensional structures of this compound in complex with the ligand-binding domains (LBD) of both receptor subtypes, revealing the specific atomic interactions that govern its binding and activation.

The crystal structure of this compound in complex with human PPARα has been determined, providing critical insights into its binding mode. rcsb.org Similarly, the co-crystal structure of this compound with human PPARγ has also been resolved, allowing for a comparative analysis of its interactions with both receptors. rcsb.org These structural studies are fundamental to understanding the compound's balanced dual-agonist activity.

Detailed crystallographic data for these complexes are summarized in the table below, highlighting the quality of the structural information obtained.

Interactive Data Table: Crystallographic Data for this compound-PPAR Complexes

Parameter This compound-PPARα Complex This compound-PPARγ Complex
PDB ID 3G8I 3G9E
Resolution (Å) 2.20 2.30
R-Value Work 0.199 0.200
R-Value Free 0.261 0.262

Data sourced from the RCSB Protein Data Bank. rcsb.orgrcsb.org

Structural Analysis of this compound Binding Pockets within PPARα and PPARγ

A detailed analysis of the co-crystal structures reveals that this compound occupies the Y-shaped ligand-binding pocket (LBP) of both PPARα and PPARγ. The binding is characterized by a network of hydrogen bonds and extensive hydrophobic interactions, which anchor the molecule within the receptor's active site.

The acidic head group of this compound plays a crucial role in its interaction with both receptors. In PPARα, the carboxylate group of this compound forms a triad (B1167595) of strong hydrogen bonds with the side chains of Serine 280, Tyrosine 314, and Histidine 440. An analogous interaction is observed in the PPARγ binding pocket, where the carboxylate head group is stabilized by hydrogen bonds with Serine 289, Histidine 323, and Histidine 449.

Beyond these key hydrogen bonds, the extended structure of this compound allows for significant hydrophobic interactions that contribute to its high binding affinity. The central benzothiophene ring and the terminal phenyl ring of the molecule are buried within hydrophobic regions of the LBP in both receptors. These interactions are critical for the potent and balanced activation of both PPAR subtypes. The excellent shape complementarity of this compound with the ligand-binding pockets of both PPARα and PPARγ underscores its rational design as a dual agonist.

The table below summarizes the key amino acid residues involved in the binding of this compound to PPARα and PPARγ.

Interactive Data Table: Key Amino Acid Residues in the this compound Binding Pockets

Interaction Type PPARα Residues PPARγ Residues
Hydrogen Bonding Ser280, Tyr314, His440 Ser289, His323, His449
Hydrophobic Interactions Residues lining the extended ligand pocket Residues lining the extended ligand pocket

Molecular Pharmacology and Receptor Interactions

Agonistic Profile at PPAR Subtypes

Aleglitazar (B1664505) demonstrates a potent and balanced activation of both PPARα and PPARγ, which has been extensively evaluated through in vitro studies. nih.gov

The potency of this compound has been quantified in cell-based transcriptional transactivation assays. These studies determined the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximum response. This compound was identified as a highly potent agonist for both receptor subtypes, with an EC50 value of 5 nM for PPARα and 9 nM for PPARγ. scienceopen.comnih.gov This demonstrates a balanced affinity for both receptors. scienceopen.com In terms of efficacy, this compound's activation of PPARγ is comparable to that of full agonists like pioglitazone (B448) and rosiglitazone (B1679542), achieving a maximum activity of 26–29-fold above baseline. scienceopen.com For PPARα, it exhibits the characteristics of a partial agonist, showing lower maximal activity compared to certain reference compounds. scienceopen.com

Table 1: Potency (EC50) of this compound in PPAR Transactivation Assays
PPAR SubtypeEC50 (nM)
PPARα5
PPARγ9

When compared with other PPAR ligands, this compound distinguishes itself through its high potency. scienceopen.com Against PPARγ, this compound (EC50 = 9 nM) is substantially more potent than the thiazolidinedione (TZD) agonists rosiglitazone (EC50 = 245 nM) and pioglitazone (EC50 = 1160 nM). scienceopen.com

In the class of dual PPARα/γ agonists, this compound is also significantly more potent than both muraglitazar (B1676866) and tesaglitazar (B1683095). scienceopen.com For muraglitazar, the EC50 values against PPARα and PPARγ are 5680 nM and 243 nM, respectively, while for tesaglitazar, the values are 4780 nM and 3420 nM. scienceopen.com This highlights a selectivity of muraglitazar towards PPARγ, whereas this compound maintains a more balanced and potent profile for both. scienceopen.com Compared to the PPARα-selective agonist fenofibric acid (the active metabolite of fenofibrate), this compound is also markedly more potent, with fenofibric acid having an EC50 of 22,400 nM. scienceopen.com However, while more potent, this compound shows a lower maximum activation of PPARα (seven-fold) compared to muraglitazar (11-fold) and tesaglitazar (12-fold), supporting its profile as a partial PPARα agonist. scienceopen.com

Table 2: Comparative Potency (EC50 in nM) of Various PPAR Ligands
CompoundTypePPARα EC50 (nM)PPARγ EC50 (nM)
This compoundDual α/γ Agonist59
MuraglitazarDual α/γ Agonist5680243
TesaglitazarDual α/γ Agonist47803420
Fenofibric AcidPPARα Agonist22400N/A
PioglitazonePPARγ AgonistN/A1160
RosiglitazonePPARγ AgonistN/A245

The activity of this compound at the third PPAR subtype, PPARδ, has also been investigated. Studies show that this compound has a low potential to activate PPARδ. scienceopen.com Its maximum activation was found to be low, reaching only a six-fold increase over baseline, which is significantly less than the 100-fold maximum activity observed with the potent PPARδ control agonist, GW501516. scienceopen.com Other compounds, such as pioglitazone and rosiglitazone, also exhibited limited but detectable activity at PPARδ, with a maximum activation of over 30-fold, which is approximately five times more activity than that observed with this compound. scienceopen.com

Ligand-Dependent Conformational Changes in PPARs

The binding of an agonist like this compound to the Ligand-Binding Domain (LBD) of a PPAR induces critical conformational changes that facilitate the recruitment of co-activators and initiate gene transcription.

X-ray crystallography studies of this compound in complex with the LBDs of both PPARα and PPARγ have provided detailed mechanistic insights. scienceopen.com Upon binding, this compound induces a crucial conformational change in the C-terminal activation helix, known as helix 12. scienceopen.com The carboxylate head group of this compound forms a direct interaction with key tyrosine residues (Tyr 464 in PPARα and Tyr 473 in PPARγ), which stabilizes helix 12 in a full agonist conformation. scienceopen.com

This stabilized, active conformation of helix 12 generates a hydrophobic interaction surface that is necessary for the binding of the LxxLL motif found in co-activator proteins, such as SRC1 (Steroid Receptor Coactivator-1). scienceopen.com Furthermore, the carboxylate group of this compound engages in strong hydrogen-bonding interactions with a triad (B1167595) of amino acid residues in the binding pockets of both receptors: Ser 280, Tyr 314, and His 440 in PPARα, and Ser 289, His 323, and His 449 in PPARγ. scienceopen.com The extended structure of this compound, including its central benzothiophene (B83047) and terminal phenyl rings, allows for excellent shape complementarity within the ligand-binding pockets, creating additional hydrophobic interactions that contribute to its high binding efficiency and potency. scienceopen.com

While X-ray crystallography provides a static snapshot of the receptor-ligand interaction, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these complexes over time. nih.govnih.gov MD simulations can reveal the stability of the receptor-ligand complex, the flexibility of key structural elements like the AF-2/helix 12, and the persistence of hydrogen bond networks. nih.gov

For other PPAR agonists, such as sodelglitazar (B1681033) and chiglitazar, MD simulations have been used to confirm stable binding in the active site and to show that agonist binding reduces the flexibility of helix 12, stabilizing it in the active conformation required for co-activator recruitment. nih.govnih.gov These computational studies can also calculate binding free energies (e.g., MM-GBSA method) to predict the binding affinity of a ligand to different PPAR subtypes, with results that often correlate well with experimental data. nih.gov Although the principles of MD simulations are well-established for the PPAR family, specific molecular dynamics simulation studies detailing the dynamic interactions of this compound with PPARα and PPARγ are not prominently available in the reviewed scientific literature. Such studies would be valuable to further elucidate the structural dynamics underpinning its balanced and potent dual agonism.

Coregulator Recruitment and Dissociation Profiles

This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), modulates gene expression by interacting with these nuclear receptors. nih.govnih.gov This interaction leads to a conformational change in the receptor, facilitating the recruitment of various transcriptional coregulators. The specific pattern of recruited cofactors is a key determinant of the biological response to the agonist. oup.com

Recruitment of Co-activators

Upon binding to PPARα and PPARγ, this compound induces the recruitment of several co-activator proteins. In vitro assays have demonstrated that this compound facilitates the interaction of both PPAR isoforms with peptides from cofactors such as Steroid Receptor Co-activator 1 (SRC1), Transcriptional Intermediary Factor 2 (TIF2), Receptor-associated co-activator 3 (RAC3), CREB-binding protein (CBP), and Thyroid hormone Receptor-Associated Protein 220 (TRAP220). nih.gov The binding of these co-activators is essential for the transcriptional activation of target genes involved in glucose and lipid metabolism. nih.govdrugbank.com

The carboxylate group of this compound plays a crucial role in stabilizing the active conformation of the receptor. It forms strong hydrogen bonds with key amino acid residues (Ser 280, Tyr 314, and His 440 in PPARα; Ser 289, His 323, and His 449 in PPARγ), which helps create a surface for the binding of the LxxLL motif found in many co-activators, including SRC1. nih.gov Studies have shown that some cofactors, such as Nuclear Receptor Co-repressor 1 (NCoR1), were not recruited by either PPAR isoform in the presence of this compound. researchgate.net

Recruitment of Co-activator Peptides by this compound-Activated PPARs nih.gov
Co-activatorRecruited by PPARαRecruited by PPARγ
SRC1YesYes
TIF2YesYes
RAC3YesYes
CBPYesYes
TRAP220YesYes

Modulation of Co-repressor Interactions

In the absence of a ligand, nuclear receptors like PPARs are often bound to co-repressor complexes, which silence gene transcription. The binding of an agonist such as this compound induces a conformational change that leads to the dissociation of these co-repressors. nih.gov Specifically, cofactor binding assays have shown that this compound promotes the displacement of peptides from the co-repressors NCoR2 (also known as Silencing Mediator of Retinoid and Thyroid hormone Receptor, SMRT) and SMRT2 from both PPARα and PPARγ. nih.gov This dissociation of co-repressors is a critical step that allows for the subsequent recruitment of co-activator complexes, thereby switching the receptor from a repressive to an activating state. nih.govnih.gov

Differential Cofactor Recruitment Compared to Other PPAR Agonists

When compared to selective PPARγ agonists like pioglitazone and rosiglitazone, this compound shows a more balanced and potent activation of both PPARα and PPARγ. nih.gov For instance, this compound activates PPARγ with an EC50 value of 9 nM, making it substantially more potent than rosiglitazone (EC50 of 245 nM) and pioglitazone (EC50 of 1160 nM). nih.gov Similarly, for PPARα, this compound's EC50 is 5 nM, whereas other dual agonists like muraglitazar and tesaglitazar are considerably less potent. nih.gov This high potency translates to efficient cofactor recruitment at lower concentrations compared to other agonists. nih.govresearchgate.net

The distinct three-dimensional structure adopted by the ligand-receptor complex for each specific agonist drives a unique pattern of cofactor recruitment, which in turn leads to differential transactivation of target genes and distinct biological profiles. oup.com

Comparative Potency (EC50) of this compound and Other PPAR Agonists nih.gov
CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Agonist Type
This compound59Dual PPARα/γ
Muraglitazar5680243Dual PPARα/γ
Tesaglitazar47803420Dual PPARα/γ
Pioglitazone-1160PPARγ
Rosiglitazone-245PPARγ

Transcriptional Regulation and Gene Expression Modulation

Modulation of Inflammatory Gene Expression

Aleglitazar's interaction with PPARα and PPARγ receptors allows it to exert broad anti-inflammatory effects by influencing the transcription of genes involved in the inflammatory cascade. These effects are observed across various cell types and in vivo models, highlighting its role in dampening pro-inflammatory signaling.

Effects on Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, MCP-1, NF-κB)

Research indicates that This compound (B1664505) effectively reduces the production and expression of several critical pro-inflammatory cytokines and chemokines, as well as key transcription factors that drive inflammatory responses.

Tumor Necrosis Factor-alpha (TNF-α): this compound has been shown to lower TNF-α levels in various experimental settings. In cirrhotic rats, chronic this compound therapy decreased TNF-α expression ekb.egdrugdiscoverytrends.com. Similarly, in models of non-alcoholic steatohepatitis (NASH), this compound treatment also led to reduced TNF-α serum levels ekb.eg. Furthermore, this compound can mitigate the effects of TNF-α, for instance, by reducing TNF-α-induced monocyte chemoattractant protein-1 (MCP-1) production researchgate.netscispace.com.

Monocyte Chemoattractant Protein-1 (MCP-1): this compound significantly reduces MCP-1 release and its mRNA expression in human adipocytes when stimulated by TNF-α researchgate.net. Studies also show that this compound reduces MCP-1 production by lipopolysaccharide (LPS)-activated microglia researchgate.net. In the context of diabetic retinopathy, high glucose conditions can activate NF-κB, leading to increased expression of inflammatory markers including MCP-1, a process that this compound's PPAR activation mechanisms may counteract frontiersin.orgdrugbank.com.

Nuclear Factor-kappa B (NF-κB): NF-κB is a central transcription factor in inflammatory signaling pathways. This compound has been shown to inhibit NF-κB activation in several contexts ekb.egfrontiersin.orgdrugbank.comresearchgate.netfrontiersin.org. In human adipocytes stimulated with TNF-α, while it minimally inhibited TNFα-induced NF-κB activation, it significantly reduced the activation of other pro-inflammatory kinases researchgate.net. Chronic this compound therapy in cirrhotic rats has also been associated with decreased NF-κB expression ekb.egdrugdiscoverytrends.com. PPAR activation, in general, is known to suppress NF-κB-mediated pro-inflammatory responses drugbank.com.

Other Inflammatory Mediators: Beyond TNF-α and MCP-1, this compound also impacts other inflammatory mediators. It reduces the release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) from LPS-stimulated microglia researchgate.net. In ischemic brain tissue, this compound treatment led to decreased mRNA transcription of IL-1β, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1), suggesting a reduction in vascular inflammation nih.govresearchgate.net. In human adipocytes, this compound also reduced the stimulated expression of IL-6 and the chemokine CXC-ligand 10 (CXCL-10) nih.gov.

Table 1: Effects of this compound on Pro-inflammatory Mediators and Pathways

Mediator/PathwayObserved Effect of this compoundContext/ModelReference Index
TNF-αDecreased expression/levelsCirrhotic rats, NASH models ekb.egdrugdiscoverytrends.com
MCP-1Reduced release and mRNA expressionHuman adipocytes (TNFα-stimulated) researchgate.net
MCP-1Reduced productionLPS-stimulated microglia researchgate.net
IL-1βReduced releaseLPS-stimulated microglia researchgate.net
IL-6Reduced releaseLPS-stimulated microglia researchgate.net
IL-12 p40Reduced releaseLPS-stimulated microglia researchgate.net
IL-1β (mRNA)Decreased transcriptionIschemic brain tissue nih.govresearchgate.net
VCAM-1 (mRNA)Decreased transcriptionIschemic brain tissue nih.govresearchgate.net
ICAM-1 (mRNA)Decreased transcriptionIschemic brain tissue nih.govresearchgate.net
IL-6Reduced expressionHuman adipocytes nih.gov
CXCL-10Reduced expressionHuman adipocytes nih.gov
NF-κBInhibited activation/expressionVarious models (e.g., adipocytes, cirrhotic rats) ekb.egdrugdiscoverytrends.comdrugbank.comresearchgate.netfrontiersin.org
p38 MAP kinaseReduced activationHuman adipocytes (TNFα-stimulated) researchgate.net
JNKReduced activationHuman adipocytes (TNFα-stimulated) researchgate.net

Anti-inflammatory Pathways Activation

This compound's anti-inflammatory actions are intrinsically linked to its ability to activate specific cellular pathways, primarily through its dual PPARα and PPARγ agonism. These pathways are crucial for resolving inflammation and restoring cellular homeostasis.

PPAR Pathway Activation: As a dual PPARα/γ agonist, this compound directly activates these nuclear receptors drugbank.commedchemexpress.comclinisciences.comresearchgate.netsysrevpharm.org. PPARs are known regulators of metabolic and inflammatory processes frontiersin.orgsysrevpharm.orgjci.org. PPARγ activation, in particular, is associated with broad anti-inflammatory effects, including the reduction of inflammatory markers like IL-6 and TNF-α, and the attenuation of cytokine gene expression through the inhibition of NF-κB oup.com. PPARα activation also contributes to these anti-inflammatory properties nih.gov.

Transrepression of Inflammatory Genes: A key mechanism by which PPARs exert anti-inflammatory effects is through transrepression. This involves the direct physical interaction of PPARs with transcription factors such as NF-κB and Activator Protein-1 (AP-1), thereby inhibiting their transcriptional activity and the expression of pro-inflammatory genes frontiersin.orgjci.org. This process can occur independently of PPARs binding to specific DNA response elements (PPREs) jci.org.

Mitigation of Kinase Signaling: In human adipocytes stimulated with TNF-α, this compound was observed to significantly reduce the activation of p38 mitogen-activated protein (MAP) kinase and Jun N-terminal kinase (JNK), alongside its effects on NF-κB researchgate.net. These kinases are integral components of inflammatory signaling pathways.

Table 2: Anti-inflammatory Pathways and Mechanisms Modulated by this compound

Pathway/MechanismObserved Effect of this compoundMechanism of ActionReference Index
PPARα/γ ActivationCore mechanism of actionAgonist activity on nuclear receptors, leading to downstream gene regulation. drugbank.commedchemexpress.comclinisciences.comresearchgate.netsysrevpharm.org
TransrepressionInhibition of pro-inflammatory gene expressionDirect physical interaction with transcription factors like NF-κB and AP-1, inhibiting their transcriptional activity. frontiersin.orgjci.org
Microglia ActivationReducedDecreased NO production, cytokine release, migration, and phagocytosis. nih.govmedchemexpress.comresearchgate.net
Inflammatory ResponseAttenuatedReduction of inflammatory mediators and cellular infiltration in post-ischemic brain tissue. nih.govmedchemexpress.comresearchgate.net
p38 MAP Kinase ActivationReducedModulation of inflammatory signaling cascades in stimulated cells. researchgate.net
JNK ActivationReducedModulation of inflammatory signaling cascades in stimulated cells. researchgate.net
NF-κB SignalingSuppression of pro-inflammatory responses; inhibition of activation/expressionPPAR-mediated transrepression and direct interaction with NF-κB. ekb.egdrugdiscoverytrends.comdrugbank.comresearchgate.netfrontiersin.org
Insulin (B600854) Signaling (in adipocytes)Reversed TNF-α-mediated suppression; restored glucose uptakeModulation of phosphorylation events in insulin signaling pathways (e.g., Akt, IRS1). nih.gov

Compound Name List

this compound

Preclinical Efficacy Research in Disease Models

In Vitro Cellular Models

Studies in Cultured Cardiomyocytes: Protection Against Hyperglycemia-Induced Apoptosis and Mitochondrial Dysfunction

Research has demonstrated that aleglitazar (B1664505) can protect cultured cardiomyocytes from the detrimental effects of hyperglycemia. Studies involving human cardiomyocytes and cardiomyocytes from wild-type mice exposed to high glucose conditions showed that this compound attenuated hyperglycemia-induced apoptosis researchgate.netnih.gov. This protective effect was evidenced by a reduction in key apoptotic markers, including caspase-3 activity and cytochrome-C release researchgate.netnih.gov. Furthermore, this compound improved cell viability in these hyperglycemic conditions researchgate.netnih.gov. The compound also mitigated the impact of hyperglycemia on cellular antioxidant capacity, preventing its reduction, and attenuated the production of reactive oxygen species (ROS) researchgate.netnih.gov. These beneficial effects were shown to be dependent on the activation of both PPARα and PPARγ signaling pathways researchgate.netnih.gov.

Effect on CardiomyocytesMarker/Process AffectedFinding
Protection against apoptosisApoptosis markersReduced caspase-3 activity and cytochrome-C release
Improved cell viabilityCell viabilityIncreased
Mitigation of oxidative stressAntioxidant capacityBlunted reduction
Mitigation of oxidative stressROS productionAttenuated

Research on Endothelial Progenitor Cells (CACs): Effects on Migration, Proliferation, and Angiogenic Function

This compound has been shown to positively influence endothelial progenitor cells (EPCs), also referred to as circulating angiogenic cells (CACs). Studies indicated that this compound augments the number, function, and survival of CACs nih.govnih.govresearchgate.net. In in vitro assays using human cultured CACs from healthy donors and patients with coronary artery disease, this compound increased cell migration and colony-forming units in a concentration-dependent manner nih.govnih.govresearchgate.net. In vivo, this compound treatment enhanced neoangiogenesis nih.govnih.gov. Mechanistically, this compound reduced oxidative stress-induced CAC apoptosis and increased telomerase activity, as well as the expression of phospho-eNOS and phospho-Akt nih.govnih.govresearchgate.net. These effects were mediated by both PPARα and PPARγ signaling pathways and were dependent on Akt nih.govnih.govresearchgate.net.

Effect on Endothelial Progenitor Cells (CACs)Finding
Number of CACsAugmented
CAC FunctionAugmented
CAC SurvivalAugmented
CAC Migration (in vitro)Increased (e.g., 186% vs. vehicle in Boyden chambers)
Neoangiogenesis (in vivo)Enhanced
Migration and Colony-Forming Units (human CACs)Increased (concentration-dependent)
Oxidative Stress-Induced ApoptosisReduced
Telomerase ActivityIncreased
Phospho-eNOS ExpressionIncreased
Phospho-Akt ExpressionIncreased

Investigation in Macrophages and Foam Cell Formation

Based on the available scientific literature, specific studies detailing the effects of this compound on macrophages and foam cell formation were not identified within the scope of this review. Research in this area typically involves the role of macrophages in lipid accumulation and the development of atherosclerotic plaques, often mediated by scavenger receptors and inflammatory pathways frontiersin.orge-coretvasa.czfrontiersin.org.

Studies in Adipocytes: Differentiation and Glucose Uptake Modulation

Specific studies investigating the direct effects of this compound on adipocyte differentiation and glucose uptake modulation were not identified in the provided literature. While PPARγ agonists, in general, are known to influence adipocyte differentiation and glucose metabolism mdpi.comnih.gov, and other dual PPAR agonists have been studied in these contexts spandidos-publications.comnih.gov, direct research on this compound's specific impact on adipocyte differentiation or glucose uptake modulation was not found.

Animal Models of Metabolic Dysregulation

Effects in Genetically Modified Diabetic Mouse Models (e.g., db/db mice)

This compound has been evaluated in animal models of metabolic dysregulation, demonstrating beneficial effects on glucose tolerance and lipid profiles. In ApoE-/- mice, a model of atherosclerosis and metabolic dysfunction, this compound treatment normalized glucose tolerance and significantly reduced hepatic fat accumulation nih.govresearchgate.net. Furthermore, in wild-type (WT) mice, this compound increased the number and function of circulating angiogenic cells (CACs) and enhanced neoangiogenesis nih.govnih.govresearchgate.net. In ApoE-/- mice, this compound also improved CAC number and function, reduced markers of vascular inflammation, and enhanced perfusion restoration after hindlimb ischemia, leading to a marked reduction in atherosclerotic plaque formation nih.govresearchgate.net. While specific studies directly using db/db mice with this compound were not identified, the findings in ApoE-/- and WT mice highlight this compound's potential to address metabolic dysregulation and associated vascular complications. Preclinical data also suggests that this compound, as a balanced dual PPARα/γ agonist, demonstrated superior glucose-lowering and insulin-sensitizing effects compared to rosiglitazone (B1679542) or pioglitazone (B448) in several murine diabetic models rsc.org.

Compound Name List:

this compound

Research in Diet-Induced Obesity and Insulin (B600854) Resistance Models

Preclinical research has shown this compound's potential in managing diet-induced obesity and insulin resistance. Studies utilizing high-fat diet (HFD) induced models have indicated that this compound can improve insulin sensitivity. In a study involving rhesus monkeys with metabolic syndrome, this compound demonstrated a significant improvement in insulin sensitivity by 60% (P = 0.001) nih.govnih.gov. Furthermore, in ApoE-/- mice fed a high-fat/high-cholesterol diet, this compound improved glucose tolerance researchgate.netmdpi.com. These findings suggest that this compound can counteract metabolic derangements associated with diets high in fat and cholesterol, which are known to promote obesity and insulin resistance mdpi.comresearchgate.netoutsourcedpharma.com.

Influence on Glucose Tolerance and Hepatic Steatosis in Hyperglycemic/High-Fat Diet Models

This compound has shown a notable influence on glucose tolerance and hepatic steatosis in models of hyperglycemia and high-fat diet. In ApoE-/- mice on a Western-type diet, this compound normalized glucose tolerance and potently reduced hepatic fat content researchgate.netmdpi.comnih.govoup.com. Specifically, it significantly reduced liver triglyceride content and lipid droplet accumulation in the liver, indicating a reduction in hepatic steatosis researchgate.netmdpi.com. In Zucker diabetic fatty (ZDF) rats, this compound significantly reduced glycated hemoglobin (HbA1c) and blood glucose levels, while also preventing the development of hypertriglyceridemia researchgate.net. These results highlight this compound's efficacy in ameliorating key features of metabolic dysfunction, including impaired glucose metabolism and fat accumulation in the liver, which are characteristic of hyperglycemic and high-fat diet models nih.govmdpi.com.

Table 1: this compound's Impact on Glucose Tolerance and Hepatic Steatosis in Preclinical Models

Model/Condition Parameter Measured Control Group (Vehicle) This compound Treated Group % Change (this compound vs. Control) Citation(s)
ApoE-/- mice on Western-type diet Glucose Tolerance Impaired Normalized N/A researchgate.netmdpi.comnih.gov
ApoE-/- mice on Western-type diet Hepatic Fat Content High Reduced N/A researchgate.netmdpi.comnih.gov
Zucker Diabetic Fatty (ZDF) Rats Glycated Hemoglobin (HbA1c) 9.2% 5.4% -41.3% researchgate.net
Zucker Diabetic Fatty (ZDF) Rats Blood Glucose 26.1 ± 1.0 mmol/l 8.3 ± 0.3 mmol/l -68.2% researchgate.net
Zucker Diabetic Fatty (ZDF) Rats Hypertriglyceridemia 8.5 ± 0.9 mmol/l 1.4 ± 0.1 mmol/l -83.5% researchgate.net
Rhesus Monkeys (Metabolic Syndrome Model) Insulin Sensitivity Baseline Improved by 60% +60% nih.govnih.gov

Note: Specific numerical data for all parameters was not available in all cited sources. "N/A" indicates that a direct percentage change was not calculable from the provided text.

Animal Models of Vascular Dysfunction and Atherogenesis

Impact on Atherosclerotic Plaque Formation in Apolipoprotein E-Deficient (ApoE−/−) Mice

Apolipoprotein E-deficient (ApoE−/−) mice are a well-established model for studying atherosclerosis. Research indicates that this compound significantly reduces atherosclerotic plaque formation in these mice. In ApoE−/− mice fed a Western-type diet (WTD), this compound treatment resulted in a marked reduction in plaque area. After 6 weeks of treatment, plaque area/total lumen area was reduced to 2.3 ± 0.8% compared to 10.1 ± 1.9% in control mice oup.comnih.gov. A subsequent study confirmed this finding, showing a plaque area of 22 ± 2.2% in this compound-treated mice versus 36 ± 2.1% in vehicle-treated mice after 8 weeks oup.comnih.gov. Furthermore, this compound reduced markers of vascular inflammation, such as TNF-α mRNA expression in the aorta nih.gov.

Table 2: this compound's Effect on Atherosclerotic Plaque Formation in ApoE−/− Mice

Study Duration Treatment Group Plaque Area / Total Lumen Area (%) Citation(s)
6 Weeks Vehicle 10.1 ± 1.9 oup.comnih.gov
6 Weeks This compound 2.3 ± 0.8 oup.comnih.gov
8 Weeks Vehicle 36 ± 2.1 oup.comnih.gov
8 Weeks This compound 22 ± 2.2 oup.comnih.gov

Modulation of Vascular Inflammation Markers in Animal Models

This compound has demonstrated an ability to modulate vascular inflammation markers. In ApoE−/− mice on a WTD, this compound treatment led to a significant down-regulation of TNF-α mRNA expression in the aorta by 62 ± 12% compared to controls nih.gov. Additionally, it reduced markers of vascular inflammation generally researchgate.netnih.gov. Studies also indicated a reduction in pro-inflammatory cytokines and vascular inflammation in the ipsilateral hemispheres in a model of ischemic brain injury, evidenced by decreased expression of IL-1β, Vcam-1, and ICAM-1 researchgate.netresearchgate.net.

Effects on Endothelial Function and Arteriogenesis in Murine Ischemia Models

This compound positively impacts endothelial function and arteriogenesis. In ApoE−/− mice, this compound potently improved aortic endothelium-dependent vasodilation researchgate.netnih.gov. In a murine hindlimb ischemia model, this compound treatment significantly improved perfusion restoration after femoral artery ligation. In ApoE−/− mice, the ratio of right/left foot perfusion 1 week after femoral artery ligation was improved to 0.40 ± 0.03 with this compound, compared to 0.24 ± 0.01 in controls (P < 0.001) ahajournals.org. Collateral-dependent perfusion, measured under maximal vasodilation, was also normalized by this compound treatment in these mice ahajournals.org. Furthermore, this compound augmented the number and function of circulating angiogenic cells (CACs), which are crucial for vascular repair and neoangiogenesis researchgate.netnih.govoup.comnih.govahajournals.org. In human cultured CACs, this compound increased migration and colony-forming units researchgate.netnih.govnih.gov.

Table 3: this compound's Effects on Endothelial Function and Arteriogenesis in Ischemia Models

Model/Condition Parameter Measured Control Group (Vehicle) This compound Treated Group Citation(s)
ApoE-/- mice, Hindlimb Ischemia Perfusion Restoration (R/L foot ratio) 0.24 ± 0.01 0.40 ± 0.03 ahajournals.org
ApoE-/- mice, Hindlimb Ischemia Collateral-dependent perfusion Impaired Normalized ahajournals.org
ApoE-/- mice Aortic endothelium-dependent vasodilation Impaired Potently improved researchgate.netnih.gov
WT mice Neoangiogenesis (vascularized disk area) 100% 178 ± 18% oup.com
Human cultured CACs CAC migration Baseline Increased researchgate.netnih.govnih.gov
Human cultured CACs Colony-forming units Baseline Increased researchgate.netnih.govnih.gov

Animal Models of Organ-Specific Research

This compound has also demonstrated protective effects in organ-specific research, particularly concerning the pancreas, kidneys, and eyes in the context of diabetes. In male Zucker diabetic fatty (ZDF) rats, this compound was shown to protect these organs against diabetes-associated complications researchgate.netnih.govekb.eg. Specifically, it preserved islet integrity, reduced β-cell apoptosis, and mitigated islet fibrosis in the pancreas. In the kidneys, this compound prevented glomerular hypertrophy, podocyte degeneration, glomerulosclerosis, and tubulo-interstitial lesions. Furthermore, it prevented the development of cataracts in the eyes researchgate.net. These findings suggest a broad protective role for this compound in organs susceptible to damage from diabetes.

Compound List:

  • This compound
  • Apolipoprotein E (ApoE)
  • Peroxisome Proliferator-Activated Receptor alpha (PPARα)
  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Vascular Cell Adhesion Molecule 1 (VCAM-1)
  • Intercellular Adhesion Molecule 1 (ICAM-1)
  • Endothelial Nitric Oxide Synthase (eNOS)
  • Akt
  • p53
  • Telomerase
  • Phospho-eNOS
  • Phospho-Akt
  • MCP-1 (Monocyte Chemoattractant Protein-1)
  • IL-1β (Interleukin-1 beta)
  • CD68
  • Scavenger Receptor Class A (Sca-1)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Low-density lipoprotein (LDL)
  • Lectin
  • Brain Ischemia Models: Microglia Activation and Neuroinflammation Attenuation

    In preclinical studies involving models of mild brain ischemia in mice, this compound has demonstrated neuroprotective effects by attenuating neuroinflammatory responses. Specifically, this compound has been shown to reduce key aspects of microglia activation, including nitric oxide (NO) production, the release of proinflammatory cytokines, and the processes of migration and phagocytosis medchemexpress.com. Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation following ischemic events mdpi.comfrontiersin.org. Their activation is a hallmark of brain injury, contributing to both damage and repair processes. By modulating microglial activation, this compound appears to temper the inflammatory cascade in the post-ischemic brain, thereby offering structural and functional benefits in these models medchemexpress.com.

    Effect on Microglia ActivationObserved Outcome with this compoundModel UsedReference
    NO ProductionReducedMild brain ischemia (mice) medchemexpress.com
    Proinflammatory Cytokine ReleaseReducedMild brain ischemia (mice) medchemexpress.com
    MigrationReducedMild brain ischemia (mice) medchemexpress.com
    PhagocytosisReducedMild brain ischemia (mice) medchemexpress.com
    Inflammatory ResponseAttenuatedMild brain ischemia (mice) medchemexpress.com

    Hepatic Models: Non-Alcoholic Steatohepatitis (NASH) Pathogenesis and Extracellular Vesicle Modulation

    Research in mouse models of Non-Alcoholic Steatohepatitis (NASH) has indicated that this compound possesses therapeutic potential. Treatment with this compound in NASH models led to a reduction in the number of inflammatory cells within the liver, a decrease in the degree of steatosis (fat accumulation), and less pronounced hepatocyte ballooning and degeneration, which are characteristic features of NASH ekb.eg. While the specific role of extracellular vesicles (EVs) in mediating this compound's effects in NASH is an area of ongoing research, EVs are recognized as significant players in the pathogenesis of NASH, mediating intercellular communication that can promote inflammation and fibrosis nih.govnih.govmdpi.come-dmj.orgwjgnet.com. This compound's ability to improve histological markers suggests a modulation of the underlying inflammatory and metabolic derangements in NASH. Furthermore, in NASH mouse models, this compound treatment resulted in a significant reduction in total body weight and liver mass, along with an increase in the liver mass to body weight ratio compared to untreated NASH controls ekb.eg.

    ParameterControl (NASH)This compound-Treated (NASH)Effect of this compoundReference
    Inflammatory CellsIncreasedDecreasedDecreased ekb.eg
    SteatosisIncreasedDecreasedDecreased ekb.eg
    Hepatocyte BallooningPresentLess ObviousReduced ekb.eg
    Hepatocyte DegenerationPresentLess ObviousReduced ekb.eg
    Total Body WeightHigherSignificantly ReducedReduced ekb.eg
    Liver MassHigherSignificantly ReducedReduced ekb.eg
    Liver Mass/Body Weight RatioLowerIncreasedIncreased ekb.eg

    Renal Tissue and Pancreatic Tissue Research in Diabetic Animal Models

    In Zucker Diabetic Fatty (ZDF) rats, a well-established animal model for type 2 diabetes, this compound demonstrated significant protective effects on both pancreatic and renal tissues nih.govresearchgate.net. Consistent with its glycemic-lowering effects, this compound preserved pancreatic beta-cell morphology, maintained islet integrity, and reduced beta-cell apoptosis and islet fibrosis researchgate.net. These findings suggest a preservation of pancreatic endocrine function. In the kidneys, this compound prevented the development of diabetes-associated pathology, including glomerular hypertrophy, podocyte degeneration, glomerulosclerosis, and tubulo-interstitial lesions researchgate.net. The compound also led to a significant reduction in urinary glucose and protein concentrations, indicative of improved renal function and reduced kidney damage researchgate.net.

    ParameterVehicle-Treated ZDF Rats (12-13 weeks)This compound-Treated ZDF Rats (12-13 weeks)Reference
    Glycemic Control
    HbA1c9.2%5.4% researchgate.net
    Blood Glucose (mmol/l)26.1 ± 1.08.3 ± 0.3 researchgate.net
    Lipid Profile
    Triglycerides (mmol/l)8.5 ± 0.91.4 ± 0.1 researchgate.net
    Non-esterified Fatty Acids (mmol/l)0.26 ± 0.040.09 ± 0.02 researchgate.net
    Renal Function Markers
    Urinary GlucoseHigherSignificantly Reduced researchgate.net
    Urinary ProteinHigherSignificantly Reduced researchgate.net
    Pancreatic Tissue
    Beta-cell MorphologyDegeneratedPreserved researchgate.net
    Islet IntegrityCompromisedPreserved researchgate.net
    Beta-cell ApoptosisIncreasedReduced researchgate.net
    Islet FibrosisIncreasedReduced researchgate.net
    Renal Tissue
    Glomerular HypertrophyPresentPrevented researchgate.net
    Podocyte DegenerationPresentPrevented researchgate.net
    GlomerulosclerosisPresentPrevented researchgate.net
    Tubulo-interstitial LesionsPresentPrevented researchgate.net

    Cardiomyocyte Protection in Animal Models of Hyperglycemia

    In vitro studies utilizing human cardiomyocytes (HCM) and cardiomyocytes from wild-type and PPARγ knockout mice exposed to hyperglycemic conditions have demonstrated that this compound confers significant protection. This compound attenuated hyperglycemia-induced apoptosis, reduced caspase-3 activity, and decreased cytochrome-C release nih.govnih.gov. Furthermore, it enhanced cell viability and blunted the reduction in antioxidant capacity observed under hyperglycemic stress. The production of reactive oxygen species (ROS), a key contributor to cellular damage in hyperglycemia, was also attenuated by this compound in these cardiomyocyte models nih.govnih.gov. These protective effects were found to be mediated through the combined activation of both PPARα and PPARγ receptors nih.govnih.gov.

    Cellular ParameterHyperglycemia EffectThis compound EffectModel UsedReference
    ApoptosisInducedAttenuatedHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT, mCM-PPARγ KO) nih.govnih.gov
    Caspase-3 ActivityIncreasedAttenuatedHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT, mCM-PPARγ KO) nih.govnih.gov
    Cytochrome-C ReleaseIncreasedAttenuatedHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT, mCM-PPARγ KO) nih.govnih.gov
    Cell ViabilityReducedIncreasedHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT, mCM-PPARγ KO) nih.govnih.gov
    Antioxidant CapacityReducedBlunted ReductionHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT, mCM-PPARγ KO) nih.govnih.gov
    Reactive Oxygen Species (ROS) ProductionIncreasedAttenuatedHuman Cardiomyocytes (HCM), Mouse Cardiomyocytes (mCM-WT) nih.govnih.gov

    Pharmacokinetic and Preclinical Drug Metabolism Research

    Absorption and Distribution Studies in Preclinical Species

    Preclinical studies in various animal models have indicated favorable absorption and distribution characteristics for Aleglitazar (B1664505). In rat, dog, and monkey studies, this compound exhibited an "almost ideal PK profile," characterized by low clearance, a low volume of distribution, high bioavailability, and a reasonable half-life. Absorption was described as rapid across species, with plasma concentration peaks for both the parent drug and total radioactivity observed within one hour in studies involving muraglitazar (B1676866), a related compound. This compound demonstrated high permeability in both the parallel artificial membrane permeability assay (PAMPA) (2.21×10⁻⁶ cm/s) and the Caco-2 cell model (34×10⁻⁶ cm/s). The compound's lipophilicity, indicated by a Log D value of 1.18 (1-octanol/buffer; pH=7.4), and its pH-dependent solubility (0.015 mg/mL at pH 7) were deemed acceptable for preclinical development. In a primate model of the metabolic syndrome, this compound at 0.03 mg/kg per day demonstrated significant improvements in insulin (B600854) sensitivity (60%) and a modest reduction in body weight (5.9%). Preclinical studies in Apoe⁻/⁻ mice on a high-fat/high-cholesterol diet also showed that this compound improved glucose tolerance and reduced hepatic fat content without an increase in body weight.

    Metabolism Pathways of this compound in Animal Models

    The metabolic profile of this compound in preclinical species is complex, involving both oxidative and conjugative pathways. In microsomal incubations across different species, oxidative metabolism led to the formation of several metabolites, with M1 (methyl-oxazole oxidized to hydroxymethyl-oxazole) frequently identified as the major metabolite. In hepatocyte studies, phase II metabolites, such as glucuronides and sulphates, were also detected. The acid metabolite M6 was found to be formed more readily in human in vitro systems compared to animal models. In human studies, M1 and M6 were identified as the two primary metabolites, accounting for approximately 21% and 38% of the excreted drug-related material, respectively. Evidence suggests that CYP2C8 plays a role in the metabolism of this compound. Furthermore, species selectivity in receptor potency has been observed, with human PPARα exhibiting an EC₅₀ of 50 nM, compared to 2.26 µM for rat PPARα and 2.34 µM for mouse PPARα.

    Table 1: Major Metabolites of this compound in Humans

    MetaboliteProportion of Excreted Drug-Related Material (%)
    M121
    M638
    Parent Drug~2.1 (1.8% in feces, 0.3% in urine)

    Note: Data primarily derived from human studies.

    Preclinical Excretion Profiles

    The excretion profile of this compound in humans indicates a predominant route of elimination via the feces. Following administration of radiolabeled this compound, total radioactivity recovery was high, at 93%. The majority of the radioactivity was recovered in feces (mean, 66%; range, 55%-74%), with a smaller proportion excreted in urine (mean, 28%; range, 22%-36%). The parent compound was eliminated unchanged in minimal amounts, with only about 1.8% found in feces and 0.3% in urine. For the related compound muraglitazar, urinary excretion was low (<5%), and biliary excretion was identified as the primary route of elimination in rats, monkeys, and humans.

    Table 2: Excretion Profile of this compound (Human Data)

    RoutePercentage of Administered Dose
    Feces66% (55%-74%)
    Urine28% (22%-36%)
    Unchanged in Feces1.8% (0.8%)
    Unchanged in Urine0.3% (0.4%)
    Total Radioactivity Recovered93% (3%)

    Note: Data primarily derived from human studies.

    Investigation of Potential Drug-Drug Interactions at the Mechanistic Level (e.g., with other metabolic modulators in animal models)

    Mechanistic investigations into potential drug-drug interactions have identified CYP2C8 as a metabolic enzyme involved in this compound processing. Concomitant administration of clopidogrel, a known moderate inhibitor of CYP2C8, resulted in an increased exposure to this compound, indicated by a 16.4% decrease in apparent clearance. This suggests a potential pharmacokinetic interaction mediated by CYP2C8 inhibition. In contrast, this compound has demonstrated no clinically relevant pharmacokinetic interactions when co-administered with high doses of atorvastatin (B1662188) or rosuvastatin. Preclinical comparative studies evaluating this compound against other dual PPAR agonists like tesaglitazar (B1683095) and the combination of pioglitazone (B448)/fenofibrate (B1672516) have revealed distinct transcriptional signatures, implying differential modulation of metabolic pathways. Specifically, while pioglitazone/fenofibrate were inferred to increase Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2) activity, a component of the stress response pathway, this compound did not show

    Structure Activity Relationship Sar and Computational Chemistry

    Systematic SAR Studies of Aleglitazar (B1664505) Analogues

    SAR studies aim to understand how specific chemical modifications within a molecule influence its biological activity. For this compound and its related compounds, these studies have focused on its dual agonistic properties.

    This compound belongs to the class of α-alkoxy-benzothiophenyl-propionic acids, a group identified through in-depth evaluation and molecular modeling rsc.org. Unlike thiazolidinediones (TZDs), which often exhibit selectivity towards PPARγ due to steric limitations of their core structure, this compound's design allows for balanced activation of both PPARα and PPARγ rsc.org.

    Studies have shown that α-alkoxy-carboxylic acid (CA)-based molecules, such as this compound, generally demonstrate selectivity for PPARα and PPARγ with relatively high activation efficacies researchgate.net. In head-to-head comparisons, this compound has been found to be highly potent, exhibiting EC₅₀ values of 5 nM for PPARα and 9 nM for PPARγ nih.govnih.gov. This potency is significantly greater than other dual PPARα/γ agonists like muraglitazar (B1676866) and tesaglitazar (B1683095), which show substantially lower potencies nih.govnih.gov. The balanced activation profile of this compound is hypothesized to offer a superior therapeutic balance between efficacy and potential side effects compared to single agonists or imbalanced dual agonists oup.com.

    Table 1: Potency of this compound at PPARα and PPARγ Receptors

    ReceptorEC₅₀ (nM)
    PPARα5
    PPARγ9

    Data derived from nih.govnih.gov.

    The chemical structure of this compound, characterized by a methoxy (B1213986) group, an oxazolyl ring, a benzothiophene (B83047) core, and a propanoic acid chain, is fundamental to its pharmacological activity and its ability to interact with both PPARα and PPARγ receptors ontosight.ai. The α-alkoxy-benzothiophenyl-propionic acid scaffold has been identified as a promising class of dual agonists, with this compound representing a key compound derived from this structural class rsc.orgresearchgate.net. Research into bioisosteric replacements of the TZD ring, while maintaining other key structural features like the aromatic trunk, heteroatom spacer, and hydrophobic tail, has been explored to potentially enhance antidiabetic and lipid-lowering activities researchgate.net.

    Advanced Computational Approaches

    Computational chemistry plays a pivotal role in understanding molecular interactions, predicting biological activity, and guiding the design of novel drug candidates. For this compound, techniques such as QSAR, pharmacophore mapping, virtual screening, and molecular docking have been instrumental.

    QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity oalib.comnih.gov. For this compound and related glitazones, 3D-QSAR studies, specifically using the CoMSIA (Comparative Molecular Similarity Indices Analysis) method, have been employed to correlate structural features with glucose uptake activity nih.govresearchgate.net. These models help identify structural requirements for desired activity and suggest modifications for optimizing potency and efficacy nih.govresearchgate.net. The development of robust QSAR models relies on accurate data and appropriate statistical validation nih.gov.

    Pharmacophore mapping involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity slideshare.netpharmacophorejournal.com. These pharmacophore models can then be used as queries in virtual screening to identify potential drug candidates from large chemical databases slideshare.netpharmacophorejournal.com. Structure-based pharmacophore models, derived from protein-ligand complexes, have been particularly useful in the discovery and optimization of PPAR ligands, including this compound oalib.comnih.gov. Virtual screening, often followed by docking, serves as an initial filter to prioritize compounds for further investigation oalib.comslideshare.netjrespharm.com.

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor, thereby estimating binding affinity oalib.commdpi.compubrica.com. This process involves simulating the placement of a molecule into the active site of a target protein and calculating a score that represents the strength of the interaction mdpi.compubrica.com.

    More advanced methods, such as MM-GBSA (Molecular Mechanics-General Born Surface Area) and ABFEP (Absolute Protein-Ligand Binding Free Energy Perturbation), provide more rigorous estimations of binding free energies nih.govresearchgate.net. These calculations are crucial for refining the ranking of potential drug candidates and understanding the thermodynamic basis of ligand-receptor interactions jrespharm.comnih.govresearchgate.net. The accuracy of these calculations is often validated against experimental data nih.govresearchgate.net. Molecular dynamics simulations, often coupled with binding energy calculations, provide insights into the dynamic behavior of ligand-protein complexes, further aiding in the understanding of binding modes and stability jrespharm.comnih.gov.

    Compound List:

    this compound

    Chiglitazar

    Edaglitazone

    Farglitazar

    Fenofibrate (B1672516)

    GFT505

    INT131

    K-877

    Muraglitazar

    Naveglitazar

    Pioglitazone (B448)

    Rosiglitazone (B1679542)

    Tesaglitazar

    in the Development of this compound

    This compound, a potent and balanced dual agonist targeting Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), emerged from a comprehensive medicinal chemistry program focused on addressing the complex metabolic and cardiovascular challenges associated with type 2 diabetes. The development of this compound exemplifies the strategic integration of Structure-Activity Relationship (SAR) studies and computational chemistry techniques to guide lead optimization. This approach aimed to create a single molecule capable of simultaneously modulating glucose homeostasis via PPARγ agonism and lipid metabolism via PPARα agonism, thereby offering a synergistic therapeutic benefit. researchgate.netresearchgate.netdrugbank.comnih.govwikipedia.org

    Comparative Mechanistic Insights of Aleglitazar

    Distinctions from Thiazolidinediones (TZDs) and Fibrates

    The primary difference between Aleglitazar (B1664505) and the classes of thiazolidinediones (TZDs) and fibrates lies in its integrated approach to receptor activation. While TZDs are selective for PPARγ and fibrates for PPARα, this compound simultaneously engages both, leading to a distinct pharmacological profile. scienceopen.comnih.gov

    Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone (B1679542), function as potent agonists of PPARγ, a receptor predominantly involved in glucose homeostasis and insulin (B600854) sensitization. nih.gov Their activation of PPARγ modulates the expression of numerous genes involved in lipid and glucose metabolism. nih.gov Fibrates, on the other hand, are ligands for PPARα, which plays a crucial role in regulating fatty acid metabolism, thereby impacting circulating triglyceride levels. nih.govnih.gov

    This compound, in contrast, is a non-thiazolidinedione dual agonist that was designed to provide a balanced activation of both PPARα and PPARγ. nih.gov This balanced agonism is a key differentiator. While a TZD like pioglitazone almost exclusively targets PPARγ, and a fibrate like fenofibrate (B1672516) targets PPARα, this compound's mechanism involves the simultaneous activation of both pathways. nih.govresearchgate.net Studies have shown that this compound does not appear to have PPAR-independent effects, with its protective actions being completely blocked when both PPARα and PPARγ are silenced. nih.gov

    The dual activation of PPARα and PPARγ by this compound results in a unique transcriptional signature that differs from the separate activation by TZDs and fibrates. This leads to a broader spectrum of effects on downstream signaling pathways. For instance, the combined activation can result in improved anti-inflammatory actions compared to single agonists. nih.gov

    Research suggests that while there are overlaps in the genes regulated, this compound induces distinct changes in pathways related to lipid metabolism and cellular stress responses when compared to treatment with a combination of a TZD (pioglitazone) and a fibrate (fenofibrate). Furthermore, the anti-inflammatory properties of dual agonists like this compound can be more potent in certain contexts. For example, the inhibition of inducible nitric oxide synthase (iNOS) expression can be more effectively achieved through the dual activation of both PPARα and PPARγ, as each receptor isoform contributes to the inhibitory effect through different mechanisms (transcriptional and post-transcriptional). nih.gov

    Comparison with Other Dual PPARα/γ Agonists (e.g., Tesaglitazar (B1683095), Muraglitazar)

    While other dual PPARα/γ agonists have been developed, this compound exhibits a distinct profile in terms of its potency, balance of activity, and molecular interactions.

    This compound is characterized as a potent and balanced dual PPARα/γ agonist. researchgate.net Comparative studies have demonstrated its high potency, with half-maximal activation (EC50) values of 5 nM for PPARα and 9 nM for PPARγ. nih.gov This indicates a relatively balanced activity on both receptor subtypes.

    In contrast, other dual agonists such as Muraglitazar (B1676866) and Tesaglitazar have been shown to be substantially less potent and exhibit a greater selectivity towards PPARγ. nih.gov For Muraglitazar, the EC50 values for PPARα and PPARγ are 5680 nM and 243 nM, respectively, while for Tesaglitazar, they are 4780 nM and 3420 nM, respectively. nih.gov This highlights a key distinction: this compound's more balanced and potent activation profile compared to the skewed and less potent profiles of Muraglitazar and Tesaglitazar. scienceopen.comnih.gov The effects of both this compound and Muraglitazar on gene expression have also been noted to vary at different drug concentrations. nih.gov

    CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Balance (α/γ Ratio)
    This compound590.56
    Tesaglitazar478034201.40
    Muraglitazar568024323.37

    The molecular interaction of this compound with the ligand-binding domains of both PPARα and PPARγ contributes to its unique profile. X-ray crystallography studies have revealed that the carboxylate head group of this compound directly interacts with Tyr473 of PPARγ and Tyr464 of PPARα, which stabilizes the activation helix 12 in a full agonist conformation. scienceopen.com

    Furthermore, this compound's carboxylate group forms three additional strong hydrogen-bonding interactions with specific amino acid residues within the ligand-binding pockets of both receptors:

    PPARα: Ser280, Tyr314, and His440 scienceopen.com

    PPARγ: Ser289, His323, and His449 scienceopen.com

    The extended structure of this compound, including its central benzothiophene (B83047) and terminal phenyl ring, allows for excellent shape complementarity and additional hydrophobic interactions within the binding pockets of both receptors. scienceopen.com These unique interactions contribute to its high binding efficiency and balanced potency. scienceopen.com

    Future Directions in Aleglitazar Research

    Unexplored Molecular Mechanisms of Action

    While the primary mechanism of aleglitazar (B1664505) is the activation of PPARα and PPARγ, several aspects of its molecular action remain to be fully elucidated. Future research should delve into mechanisms beyond its direct agonism, including:

    PPAR-Independent "Off-Target" Effects: It is crucial to investigate whether this compound or its metabolites interact with other cellular targets. PPAR ligands have been shown to exert effects through off-target mechanisms, such as activating kinase cascades or directly interacting with other proteins. oup.compnas.org Identifying any such interactions for this compound could explain some of its unexpected clinical outcomes.

    Tissue- and Cell-Specific Actions: The expression and activity of PPARα and PPARγ vary across different tissues and cell types. nih.gov A more granular investigation into the tissue-specific effects of this compound is warranted. For instance, its effects on hepatic versus adipose tissue PPARγ activation could have different implications for insulin (B600854) sensitivity and adipogenesis. Similarly, understanding its cell-specific actions within the cardiovascular system (e.g., on endothelial cells, smooth muscle cells, and macrophages) is critical.

    Investigation of Novel Preclinical Applications Beyond Current Focus Areas

    The dual activation of PPARα and PPARγ by this compound suggests its potential therapeutic utility in a broader range of diseases beyond diabetes and dyslipidemia. Future preclinical research could explore its efficacy in the following areas:

    Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): PPARα and PPARγ are key regulators of lipid metabolism and inflammation in the liver. nih.gov Dual PPARα/γ agonists have shown promise in preclinical models of NAFLD/NASH. nih.gov A post-hoc analysis of clinical trial data indicated that this compound improved non-invasive tests of liver steatosis and fibrosis. nih.goveur.nl Further preclinical studies are warranted to systematically evaluate the potential of this compound in treating NAFLD and NASH, focusing on its effects on hepatic steatosis, inflammation, and fibrosis. ekb.egacs.org

    Neurodegenerative and Psychiatric Disorders: Both PPARα and PPARγ are expressed in the central nervous system and have been implicated in neuroinflammation and neuroprotection. ctppc.org Preclinical studies with other PPAR agonists have suggested potential benefits in conditions like Parkinson's disease, Alzheimer's disease, and depression. mdpi.com Given its anti-inflammatory properties, investigating the neuroprotective effects of this compound in relevant animal models of these disorders could open up new therapeutic possibilities.

    Chronic Inflammatory and Autoimmune Diseases: The anti-inflammatory effects of PPAR activation are well-documented. mdpi.com By modulating the expression of inflammatory genes, PPAR agonists can dampen inflammatory responses. Preclinical exploration of this compound in models of chronic inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, could reveal its potential as an anti-inflammatory agent.

    Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

    To gain a deeper understanding of this compound's complex biological effects, the development and application of more sophisticated research models are essential. These models can provide more physiologically relevant data and help bridge the gap between preclinical findings and clinical outcomes.

    Organ-on-a-Chip Systems: Microfluidic organ-on-a-chip platforms can recreate the microenvironment of human organs with greater accuracy than traditional 2D cell cultures. patsnap.com Developing liver-on-a-chip, pancreas-on-a-chip, or multi-organ-chip systems could enable more precise studies of this compound's effects on metabolism, inter-organ crosstalk, and potential toxicities in a human-relevant context. bohrium.comnih.govresearchgate.netuni-tuebingen.de

    3D Bioprinting: Three-dimensional bioprinting allows for the fabrication of complex, multi-cellular tissue constructs that mimic the architecture of native tissues. 3dmicroflu.com Bioprinted liver, adipose, and pancreatic tissues could serve as powerful tools for studying the long-term effects of this compound on tissue function and remodeling. mdpi.comnih.govnih.govtandfonline.com

    Advanced In Vivo Imaging: High-resolution in vivo imaging techniques can provide real-time, dynamic information on the molecular and cellular effects of this compound in living animals. Techniques such as intravital microscopy and molecular imaging with specific probes for PPAR activation or metabolic pathways can offer unprecedented insights into the drug's mechanism of action in a physiological setting.

    Integration of Multi-Omics Data for Deeper Mechanistic Understanding

    A systems biology approach, integrating data from multiple "omics" platforms, can provide a holistic view of this compound's impact on cellular and physiological processes. nih.gov

    Genomics, Transcriptomics, Proteomics, and Metabolomics: Combining these datasets can help to construct a comprehensive map of the molecular pathways modulated by this compound. semanticscholar.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net For example, integrating transcriptomic data (gene expression changes) with metabolomic data (changes in metabolite levels) can reveal how this compound alters metabolic fluxes. nih.govnih.govnih.gov This approach can help identify novel biomarkers of drug response and toxicity. nih.govresearchgate.netfrontiersin.orgmdpi.com

    Pathway and Network Analysis: Computational tools can be used to analyze multi-omics data and identify the key signaling pathways and regulatory networks affected by this compound. mdpi.com This can help to unravel the complex interplay between different cellular processes and provide a more integrated understanding of the drug's mechanism of action.

    Potential for Deriving New Chemical Entities Based on this compound's Core Structure

    The chemical scaffold of this compound, a phenyl-1,3-oxazole derivative, can serve as a starting point for the design and synthesis of new chemical entities with improved therapeutic profiles. thepharmajournal.comijpdd.orgtandfonline.comderpharmachemica.comnih.gov

    Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can be performed to explore the SAR for PPARα and PPARγ activation. This could lead to the identification of novel compounds with a more balanced dual agonism or even selective modulation of specific PPAR-regulated pathways.

    Development of Selective PPAR Modulators (SPPARMs): The concept of SPPARMs aims to develop ligands that selectively modulate the activity of PPARs, leading to a dissociation of therapeutic effects from adverse effects. researchgate.net By fine-tuning the chemical structure of this compound, it may be possible to create new compounds that retain the beneficial metabolic effects while minimizing the risks observed in clinical trials.

    Targeting Specific Sub-pockets in the Ligand-Binding Domain: Detailed structural analysis of the interaction between this compound and the PPAR ligand-binding domains can guide the design of new molecules that target specific sub-pockets, potentially leading to altered cofactor recruitment and a more favorable gene expression profile.

    Addressing Gaps in Preclinical Understanding of Long-Term Molecular Effects

    The discrepancy between the promising short-term preclinical data and the disappointing long-term clinical trial outcomes for this compound underscores the need for more comprehensive long-term preclinical studies.

    Investigating the Molecular Basis of Adverse Events: The molecular mechanisms underlying the adverse events observed in the clinical trials, such as heart failure and renal dysfunction, need to be thoroughly investigated in preclinical models. pnas.org This could involve studying the long-term effects of this compound on cardiac and renal gene expression, mitochondrial function, and cellular stress pathways. koreamed.org

    Understanding the Preclinical to Clinical Translational Gap: A critical analysis of the preclinical models used to evaluate this compound is needed to understand why they failed to predict the clinical outcomes. This may involve developing more predictive animal models or refining the endpoints used in preclinical studies to better reflect human disease progression and drug response.

    Q & A

    Q. What experimental models are most suitable for evaluating Aleglitazar's dual PPARα/γ agonism in preclinical studies?

    this compound's activity is typically assessed using in vitro transactivation assays with human PPARα/γ ligand-binding domains and cofactor recruitment assays (e.g., TR-FRET). For in vivo models, high-fat diet-induced diabetic rodents or Zucker diabetic fatty (ZDF) rats are common, as they mimic insulin resistance and dyslipidemia. Dose-response studies (e.g., 0.3–3 mg/kg intraperitoneal administration) evaluate glycemic control and lipid metabolism .

    Q. How do researchers quantify this compound's selectivity for PPARα versus PPARγ?

    Selectivity is determined by calculating EC50 ratios (PPARγ/PPARα) from transcriptional activation assays. This compound exhibits EC50 values of 5 nM (PPARα) and 9 nM (PPARγ), indicating balanced dual agonism. Cofactor recruitment assays (e.g., SRC1, TIF2, TRAP220 peptides) further reveal its PPARα partial agonism (53–62% efficacy vs. full agonists) and full PPARγ agonism .

    Q. What are the primary endpoints in clinical trials evaluating this compound's efficacy for type 2 diabetes (T2D)?

    Key endpoints include reductions in HbA1c (e.g., −1.35% at 600 μg/day), improvements in lipid profiles (e.g., 30–40% triglyceride reduction), and HDL-C increases (up to 25%). These are measured against comparators like pioglitazone in phase II/III trials (e.g., SYNCHRONY) .

    Advanced Research Questions

    Q. How can cofactor recruitment assays explain this compound's differential effects on PPARα and PPARγ?

    this compound recruits cofactors like SRC1 and TIF2 with 3.8-fold greater potency for PPARα than PPARγ but shows 20-fold higher TIF2 recruitment for PPARα. This partial PPARα agonism (vs. full agonist RO4899100) and full PPARγ activation are confirmed via competition assays, where this compound displaces corepressors (NCoR2) but only partially recruits coactivators (TIF2_M2) .

    Q. What methodologies resolve contradictions between this compound's preclinical benefits and clinical adverse outcomes?

    While preclinical studies highlight anti-inflammatory and metabolic benefits (e.g., reduced microglial activation in cerebral ischemia), phase III trials (AleCardio) revealed increased heart failure (HR 1.24), renal dysfunction, and fractures. Researchers use translational pharmacodynamic modeling to reconcile these effects, emphasizing dose-dependent PPARγ-mediated fluid retention and PPARα-driven lipid oxidation trade-offs .

    Q. How do molecular dynamics simulations clarify this compound's binding kinetics compared to other dual PPAR agonists?

    Simulations based on X-ray structures (e.g., PDB ID 3G9E) show this compound's unique interaction with PPARγ's helix 12, stabilizing active conformations. Unlike tesaglitazar, this compound's sulfonamide group enhances PPARα binding, reducing off-target PPARδ activation (max 6-fold vs. 100-fold for GW501516) .

    Methodological Recommendations

    • For in vitro studies : Use TR-FRET cofactor recruitment assays to differentiate partial vs. full agonism .
    • For translational research : Incorporate biomarkers like NT-proBNP (heart failure risk) and eGFR (renal function) in preclinical-clinical bridging studies .
    • For structural analysis : Leverage molecular docking simulations to predict binding kinetics and off-target effects .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Aleglitazar
    Reactant of Route 2
    Aleglitazar

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.